2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Overview
Description
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C7H6Cl2N2O and a molar mass of 205.04 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methyl group at position 2, and an acetaldehyde group at position 5.
Preparation Methods
The synthesis of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde typically involves the chlorination of 2-methylpyrimidine followed by formylation. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) and formylating agents like dimethylformamide (DMF) under controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dioxane and catalysts to facilitate the reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines.
Scientific Research Applications
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The chlorine atoms on the pyrimidine ring enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde can be compared with similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound lacks the aldehyde group and is used in different synthetic applications.
2-Chloro-6-methylpyrimidine: This compound has only one chlorine atom and exhibits different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBLNIRDCOBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718296 | |
Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474656-37-6 | |
Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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